molecular formula C4H2F2N2O2S B2599132 2-Fluoropyrimidine-4-sulfonyl fluoride CAS No. 2551118-72-8

2-Fluoropyrimidine-4-sulfonyl fluoride

Cat. No.: B2599132
CAS No.: 2551118-72-8
M. Wt: 180.13
InChI Key: BOYUCPXBOPTRAK-UHFFFAOYSA-N
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Description

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. oup.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional stability to the molecule. oup.comnih.gov In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, impacting how a molecule interacts with biological targets. nih.gov These unique characteristics have made organofluorine compounds vital in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govingentaconnect.com The synthesis of these compounds has evolved from harsh, classical methods to more sophisticated techniques, including electrophilic and nucleophilic fluorination strategies that allow for precise installation of fluorine atoms. oup.comwikipedia.org

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry and chemical biology. nih.govresearchgate.net As a core component of the nucleobases uracil, thymine, and cytosine in RNA and DNA, the pyrimidine structure is fundamental to biological processes. nih.gov This inherent biocompatibility has led to its incorporation into a vast number of therapeutic agents. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netbenthamscience.com In cancer research, for example, numerous pyrimidine-based drugs function as kinase inhibitors, interfering with cell signaling pathways that drive tumor growth. nih.govrsc.org The development of drugs like 5-fluorouracil, a fluorinated pyrimidine, underscores the powerful synergy that can be achieved by combining fluorine chemistry with this essential heterocyclic system. benthamscience.comnih.govnih.gov The adaptability of the pyrimidine ring allows for extensive chemical modification at various positions, enabling chemists to fine-tune the pharmacological profile of drug candidates. nih.gov

Sulfonyl fluorides have gained prominence as exceptionally versatile and stable functional groups. researchgate.netnih.gov Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable balance of stability and reactivity. rhhz.netenamine.net They are generally stable to hydrolysis, thermolysis, and reduction, making them compatible with a wide range of reaction conditions. sigmaaldrich.comsigmaaldrich.com

This unique stability, coupled with specific reactivity, is the foundation of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has been designated as a next-generation "click chemistry" reaction. rhhz.netsigmaaldrich.com In SuFEx reactions, the sulfonyl fluoride group acts as a highly efficient electrophile that can form robust covalent bonds with nucleophiles, particularly under specific activation conditions. enamine.netchemrxiv.org This controlled reactivity has made sulfonyl fluorides invaluable as covalent probes for identifying and studying protein targets in chemical biology, as they can react with nucleophilic amino acid residues like serine, tyrosine, and lysine. enamine.netenamine.net

Table 1: Comparison of Sulfonyl Halides
PropertySulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)
StabilityHigh (resistant to hydrolysis and reduction) sigmaaldrich.comsigmaaldrich.comLower (prone to hydrolysis)
ReactivityModerately reactive, often requiring activation enamine.netchemrxiv.orgHighly reactive
Primary ApplicationSuFEx "click chemistry," covalent probes sigmaaldrich.comGeneral synthesis of sulfonamides and sulfonates
SelectivityHigh chemoselectivity for specific nucleophiles sigmaaldrich.comBroader, less selective reactivity

2-Fluoropyrimidine-4-sulfonyl fluoride is a molecule that uniquely integrates the key features of the three chemical domains discussed. It serves as a powerful research tool and building block by providing multiple reactive sites within a single, stable scaffold.

The Fluoropyrimidine Core : The fluorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. This provides a vector for building more complex molecules. The pyrimidine ring itself imparts the structural and electronic properties that are often sought in bioactive compounds.

The Sulfonyl Fluoride Group : The sulfonyl fluoride at the 4-position acts as a latent, highly selective electrophilic hub. It is an ideal handle for SuFEx click chemistry, enabling covalent ligation to other molecules, including biomolecules like proteins. nih.gov This functionality allows the molecule to be used as a covalent warhead in the design of chemical probes or targeted inhibitors.

The combination of these features in this compound creates a trifunctional reagent. A researcher could, for example, first use the sulfonyl fluoride group to covalently link the molecule to a protein of interest, then use the reactive C-F bond to attach a reporter tag or another small molecule, all while leveraging the inherent properties of the central pyrimidine scaffold. This multifaceted reactivity makes it a valuable asset for applications in drug discovery, chemical biology, and materials science, where precise control over molecular assembly and covalent bond formation is paramount.

Table 2: Physicochemical Properties of 2-Fluoropyrimidine (B1295296)
PropertyValue
Molecular FormulaC₄H₃FN₂ nih.gov
Molecular Weight98.08 g/mol nih.gov
IUPAC Name2-fluoropyrimidine nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyrimidine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUCPXBOPTRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Fluoropyrimidine 4 Sulfonyl Fluoride

Reaction Pathways Involving the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety (–SO₂F) is exceptionally stable under many conditions, yet the sulfur(VI) center can be controllably activated to react with a range of nucleophiles. nih.govsigmaaldrich.com This dual nature is central to its utility in synthetic chemistry.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, valued for its efficiency and the stability of the resulting linkages. sigmaaldrich.com The SuFEx process relies on the characteristic that sulfonyl fluorides, while generally stable, can undergo selective exchange reactions with nucleophiles, displacing the fluoride anion. nih.gov This chemistry is noted for its high yields and compatibility with aqueous conditions. sigmaaldrich.com

The activation of the S-F bond in a sulfonyl fluoride like 2-Fluoropyrimidine-4-sulfonyl fluoride is achieved through nucleophilic attack on the electron-deficient sulfur atom. This process results in the formation of a new bond between the sulfur and the nucleophile, with the fluoride ion acting as the leaving group. While the S-F bond is strong, this exchange can be facilitated by catalysts. nih.gov For instance, the combination of a Lewis acid, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), and an amine mediator like DABCO has been shown to effectively promote the reaction of S(VI) fluorides with amines at room temperature. nih.govchemrxiv.org This catalytic system activates the sulfonyl fluoride, making the sulfur center more susceptible to nucleophilic attack. chemrxiv.org

The versatility of SuFEx chemistry allows for a wide range of nucleophiles to act as exchange partners, leading to the formation of stable sulfonate esters, sulfonamides, and other derivatives.

Alcohols (O-Nucleophiles): Phenols and alcohols react with sulfonyl fluorides to yield the corresponding sulfonate esters. These reactions can be mediated by bases or silicon additives. nih.gov

Amines (N-Nucleophiles): Primary and secondary amines are common partners in SuFEx reactions, readily forming robust sulfonamide linkages. nih.govchemrxiv.org The reaction is highly efficient for producing a diverse array of sulfonamides. chemrxiv.org

Carbon Nucleophiles: While less common, certain carbon nucleophiles can also participate in reactions with sulfonyl fluorides, expanding the synthetic utility of this hub.

The table below illustrates the expected outcomes from the reaction of a generic heteroaromatic sulfonyl fluoride, representing the reactivity of this compound, with various nucleophilic partners.

Nucleophile ClassExample NucleophileResulting Functional GroupProduct Class
AlcoholsPhenol-SO₂-O-ArAryl Sulfonate Ester
Methanol-SO₂-O-MeAlkyl Sulfonate Ester
AminesAniline-SO₂-NH-ArN-Aryl Sulfonamide
Morpholine-SO₂-N(CH₂CH₂)₂ON-Alkyl Sulfonamide
AzidesSodium Azide (B81097)-SO₂-N₃Sulfonyl Azide

Beyond ionic pathways, the sulfonyl fluoride group can participate in radical reactions. This typically involves the homolytic cleavage of the S-F or an adjacent bond to generate a sulfonyl radical, which can then engage in further reactions.

Generating sulfonyl radicals (R-SO₂•) or the fluorosulfonyl radical (•SO₂F) from sulfonyl fluorides is challenging due to the high bond dissociation energy of the S(VI)-F bond. researchgate.net However, modern synthetic methods, particularly those employing photoredox catalysis, have enabled this transformation under mild conditions. rsc.orgnih.gov In these systems, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, leading to the formation of the desired radical species. rsc.org These highly reactive intermediates are then trapped by other molecules in the reaction mixture to form new bonds. nih.govresearchgate.net

Once generated, sulfonyl radicals readily add across the π-systems of unsaturated compounds like alkenes and alkynes. researchgate.net This radical addition is a powerful method for forming C-S bonds and synthesizing complex sulfonyl-containing molecules. For example, the radical chloro-fluorosulfonylation of alkynes under photoredox conditions can produce β-chloro alkenylsulfonyl fluorides. nih.govsemanticscholar.org These products are themselves versatile hubs that can undergo further transformations. nih.gov Similarly, a three-component reaction involving an alkene, an amine, and a sulfur dioxide surrogate can lead to the formation of diverse aliphatic sulfonyl fluorides. rsc.orgnih.gov

The following table provides representative examples of radical addition reactions involving sulfonyl radicals with unsaturated systems, illustrating the potential transformations for the 2-fluoropyrimidine-4-sulfonyl moiety.

Unsaturated SystemRadical Precursor SourceReaction TypeProduct Type
AlkyneClSO₂F (via photoredox)Chloro-fluorosulfonylationβ-Chloro Alkenylsulfonyl Fluoride nih.gov
AlkeneDABSO / NFSI (via photoredox)AminofluorosulfonylationFunctionalized Aliphatic Sulfonyl Fluoride nih.gov
AlkeneFABIHydro-fluorosulfonylationAlkyl Sulfonyl Fluoride researchgate.net

Electrophilic Nature of the Sulfonyl Fluoride Moiety and S(VI)⁺ Character

The sulfonyl fluoride (-SO₂F) functional group is a cornerstone of sulfur(VI) chemistry, characterized by a highly oxidized, electron-deficient sulfur center. In this compound, the sulfur atom possesses a formal oxidation state of +6 and exhibits significant electrophilic, or S(VI)⁺, character. This electrophilicity is substantially enhanced by the strong inductive electron-withdrawing effects of the two oxygen atoms, the fluorine atom bonded to the sulfur, and the attached 2-fluoropyrimidine (B1295296) ring.

While sulfonyl fluorides are potent electrophiles, they are notably more stable than their sulfonyl chloride counterparts. imperial.ac.ukmdpi.com The sulfur-fluorine (S-F) bond is strong and confers considerable stability towards hydrolysis and reduction under physiological conditions. mdpi.comnih.govnih.gov This unique balance of stability and latent reactivity is central to the growing utility of sulfonyl fluorides in chemical biology and drug discovery. imperial.ac.ukacs.org Their ability to act as "warheads" for covalent modification of proteins stems from this electrophilic nature, reacting with nucleophilic amino acid residues such as lysine, tyrosine, histidine, and serine to form highly stable covalent sulfonamide or sulfonate ester linkages. acs.orgnih.gov

The reactivity of the sulfonyl fluoride group is not static; it is tunable and highly dependent on its molecular context. acs.org The electronic properties of the attached aromatic or heteroaromatic ring can predictably modulate the electrophilicity of the sulfur center. acs.org For this compound, the electron-deficient nature of the pyrimidine (B1678525) ring, further amplified by the fluorine substituent at the C2 position, serves to increase the partial positive charge on the sulfur atom, making it a more potent electrophile compared to simple arylsulfonyl fluorides. However, this inherent reactivity remains controlled, often requiring specific activation to be fully "unleashed" for reaction with nucleophiles, a concept that forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov

Activation Strategies for S-F Bonds (e.g., Catalytic Activation, Organosuperbase Activation)

The inherent stability of the S-F bond necessitates the use of specific activation strategies to facilitate its reaction with nucleophiles. These methods aim to increase the electrophilicity of the sulfur center or enhance the nucleophilicity of the attacking species, enabling the SuFEx reaction to proceed under mild conditions. acs.orgsigmaaldrich.com

Catalytic Activation: Various catalytic systems have been developed to promote the reactivity of sulfonyl fluorides. Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), have proven effective in activating the S-F bond for reactions with amines to form sulfonamides. acs.orgnih.govresearchgate.net The Lewis acid is thought to coordinate to the sulfonyl oxygens, withdrawing electron density and further polarizing the S-F bond, making the sulfur atom more susceptible to nucleophilic attack.

Organocatalysis offers another powerful route. For instance, the combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) with silicon-based additives can efficiently catalyze the amidation of a broad range of sulfonyl fluorides, including sterically hindered substrates. nih.govchemrxiv.org N-Heterocyclic carbenes (NHCs) have also been employed as potent organocatalysts for SuFEx reactions. researchgate.net

Organosuperbase Activation: The use of strong, non-nucleophilic organic bases and superbases is a common strategy, often employed in conjunction with other catalysts. Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used with Lewis acids to facilitate the reaction. acs.orgnih.gov In other cases, strong bases like tetramethylguanidine (TMG) are used not to activate the sulfonyl fluoride directly, but to selectively deprotonate a specific nucleophile in the reaction mixture, thereby increasing its reactivity. nih.gov This approach has been particularly useful for achieving site-selective modification of tyrosine residues in proteins. nih.gov More recently, the combination of organosuperbases with photoredox catalysis has been shown to activate the S-F bond towards the generation of S(VI) radicals, opening up novel reaction pathways beyond simple nucleophilic substitution. researchgate.net

These activation methods are crucial for harnessing the synthetic potential of the sulfonyl fluoride group in this compound, allowing for its controlled reaction with a diverse array of nucleophiles.

Activation StrategyCatalyst / Reagent SystemNucleophile TypeReference(s)
Lewis Acid Catalysis Ca(NTf₂)₂ / DABCOAmines acs.orgnih.gov
Organocatalysis 1-Hydroxybenzotriazole (HOBt) / Silicon AdditivesAmines nih.govchemrxiv.org
Organocatalysis N-Heterocyclic Carbenes (NHCs)Various researchgate.net
Organobase Activation Tetramethylguanidine (TMG)Alcohols (Tyrosine) nih.gov

Reactivity of the Fluorinated Pyrimidine Core

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr), a reactivity mode that is further enhanced by the presence of strong electron-withdrawing groups. nih.gov In this compound, the pyrimidine core is exceptionally activated towards SNAr by both the 4-sulfonyl fluoride group and the 2-fluoro substituent.

The SNAr mechanism typically proceeds via a two-step, addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex and temporarily disrupting the ring's aromaticity. stackexchange.com In the second, faster step, a leaving group (in this case, likely the fluoride at C2) is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is paramount to the reaction's feasibility, and it is effectively stabilized by the strong electron-withdrawing capabilities of the ring nitrogens and the -SO₂F group. nih.govepa.gov

Influence of Fluorine Substitution on Pyrimidine Ring Reactivity and Selectivity

Secondly, the C2-fluorine atom can act as a leaving group. In nucleophilic substitution reactions on 2,4-dihalopyrimidines, attack is generally favored at the C4 position. stackexchange.com However, in this compound, the sulfonyl fluoride group is not a typical leaving group for SNAr. Therefore, nucleophilic attack on the ring would likely occur at the C2 or C6 positions. Attack at C2 would displace the fluoride ion. The ultimate regioselectivity of attack on the pyrimidine core will be dictated by a combination of the electronic activation provided by all substituents and the nature of the incoming nucleophile.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into the reactivity and reaction mechanisms of complex molecules like this compound. researchgate.netresearchgate.net Such studies can elucidate the factors that control the chemoselectivity and regioselectivity of nucleophilic attack.

For the SNAr pathway, DFT calculations can be used to model the reaction profile, including the structure and stability of the Meisenheimer intermediate and the energy of the transition states for nucleophilic attack at different positions on the pyrimidine ring (e.g., C2 vs. C6). nih.gov Analysis of the electronic structure, such as mapping the Lowest Unoccupied Molecular Orbital (LUMO), can help identify the most electrophilic sites on the pyrimidine ring, predicting the most likely position for initial nucleophilic attack. stackexchange.com Computational studies have confirmed that the rate-determining step is the formation of the high-energy Meisenheimer complex and that electron-withdrawing groups lower this barrier by stabilizing the intermediate. nih.govstackexchange.com

For the SuFEx pathway, theoretical studies have investigated the mechanism of nucleophilic substitution at the S(VI) center. nih.gov These calculations can determine the activation energy barriers for the reaction, providing a quantitative measure of the electrophilicity of the sulfur atom. By comparing the calculated activation barriers for SNAr at the pyrimidine ring versus SuFEx at the sulfur center with a given nucleophile, it is possible to predict the favored reaction pathway under a specific set of conditions. This predictive power is invaluable for designing synthetic routes and understanding the underlying principles that govern the molecule's dual reactivity. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of sulfonyl fluorides. For compounds like this compound, these calculations are primarily focused on its reaction with nucleophiles, a process central to its applications in covalent inhibitor design and chemical biology, known as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.govnih.gov

Computational studies on analogous systems, such as the reaction between methanesulfonyl fluoride and methylamine, have revealed that the SuFEx reaction proceeds via a one-step, SN2-type mechanism. nih.gov In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile is partially bonded to the sulfur and the sulfur-fluoride bond is partially broken. The reaction culminates in the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile. nih.gov

A crucial finding from these theoretical models is the significant role of a base in lowering the activation energy barrier for the reaction. The base enhances the nucleophilicity of the attacking species (e.g., an amine), thereby facilitating the reaction. nih.gov DFT calculations allow for the precise mapping of the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products, as well as their relative energies.

For this compound reacting with a generic amine nucleophile (R-NH₂), the reaction pathway can be similarly modeled. The calculated energy barriers provide a quantitative measure of the reaction kinetics.

Table 1: Illustrative Calculated Energy Profile for the SuFEx Reaction of this compound Note: The following data are representative values based on DFT calculations of analogous sulfonyl fluoride reactions (e.g., methanesulfonyl fluoride with methylamine) and are intended for illustrative purposes. nih.gov

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (Compound + R-NH₂)0.0Initial state of separated reactants.
2Transition State (TS)+25.0Energy barrier for the uncatalyzed nucleophilic attack.
3Reactants + Base-2.0Formation of a complex with a base catalyst.
4Catalyzed Transition State (TS)+15.0Lowered energy barrier in the presence of a base catalyst.
5Products (Sulfonamide + HF)-10.0Final stable products of the reaction.

These calculations demonstrate that the presence of a base can significantly lower the activation barrier, making the reaction more feasible under standard conditions. The electron-withdrawing nature of the 2-fluoropyrimidine ring is expected to increase the electrophilicity of the sulfur atom, potentially influencing these energy barriers compared to simpler alkyl or aryl sulfonyl fluorides.

Understanding Electronic Effects and Reactivity Profiles via Computational Models

Computational models are essential for understanding how the electronic structure of this compound dictates its reactivity. The reactivity of aryl sulfonyl fluorides can be predictably adjusted by altering the electronic properties of the aromatic system. rsc.org For this compound, the pyrimidine ring, further activated by a fluorine substituent, is strongly electron-withdrawing. This has a profound impact on the sulfonyl fluoride group.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on the atoms within the molecule. It is predicted that the sulfur atom in this compound carries a significant positive partial charge, making it a potent electrophilic center susceptible to nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory is another powerful tool used in these models. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For an electrophile like this compound, the LUMO is of particular interest. It is expected to be localized significantly on the sulfur atom of the sulfonyl fluoride group, indicating that this is the primary site for nucleophilic attack. The energy of the LUMO can be correlated with the compound's electrophilicity; a lower LUMO energy generally implies higher reactivity towards nucleophiles. mdpi.com

By comparing the calculated electronic parameters of this compound with other substituted aryl sulfonyl fluorides, a reactivity profile can be established.

Table 2: Comparative Electronic Properties of Representative Aryl Sulfonyl Fluorides Note: These values are illustrative and represent typical results obtained from DFT (B3LYP/6-311G level) calculations for demonstrating electronic trends. mdpi.comafricanjournalofbiomedicalresearch.com

CompoundPartial Charge on Sulfur (a.u.)LUMO Energy (eV)Predicted Reactivity
Benzenesulfonyl fluoride+1.25-0.5Baseline
4-Nitrobenzenesulfonyl fluoride+1.35-1.5High
4-Methoxybenzenesulfonyl fluoride+1.20-0.2Low
This compound +1.40 -1.8 Very High

The data illustrate a clear trend: strongly electron-withdrawing groups (like a nitro group or a 2-fluoropyrimidine ring) increase the positive partial charge on the sulfur atom and lower the LUMO energy. mdpi.com This heightened electrophilicity translates to a greater reactivity profile for this compound compared to simple benzenesulfonyl fluoride or derivatives with electron-donating groups. rsc.org These computational insights are crucial for the rational design of molecules with tailored reactivity for applications in medicinal chemistry and materials science. nih.gov

Strategic Applications of 2 Fluoropyrimidine 4 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The utility of 2-Fluoropyrimidine-4-sulfonyl fluoride (B91410) as a foundational scaffold stems from its capacity to engage in a wide array of bond-forming reactions at its two distinct electrophilic centers. This dual reactivity allows for controlled, stepwise modifications, providing a clear pathway to complex and densely functionalized pyrimidine (B1678525) structures.

The two reactive sites on 2-Fluoropyrimidine-4-sulfonyl fluoride exhibit orthogonal reactivity, allowing for selective bond formation. The fluorine atom at the C-2 position is activated for nucleophilic aromatic substitution (SNAr), while the sulfonyl fluoride at the C-4 position is a classic electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. thieme-connect.comnih.govsigmaaldrich.com

Reactions at the C-2 Position (SNAr): The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing sulfonyl fluoride group. This electronic character makes the C-2 fluorine an excellent leaving group in SNAr reactions. nih.govlibretexts.org A wide variety of nucleophiles can displace the fluoride to form stable carbon-heteroatom or carbon-carbon bonds. This process is highly efficient for creating C-N, C-O, and C-S linkages with amine, alcohol/phenol, and thiol nucleophiles, respectively. Carbon-based nucleophiles, such as organometallic reagents or stabilized carbanions, can also be employed to forge C-C bonds. berkeley.edu The high electronegativity of fluorine enhances the reaction rate, often making it a more reactive handle than other halogens in SNAr contexts. stackexchange.commasterorganicchemistry.com

Reactions at the C-4 Position (SuFEx): The sulfonyl fluoride group is renowned for its unique balance of stability and reactivity. researchgate.netenamine.net It is largely resistant to hydrolysis and reduction but reacts efficiently and chemoselectively with specific nucleophiles under appropriate conditions, a transformation central to SuFEx click chemistry. sigmaaldrich.commdpi.com This reaction is exceptionally reliable for forming robust S-N (sulfonamide) and S-O (sulfonate ester) bonds upon reaction with primary or secondary amines and phenols or alcohols, respectively. organic-chemistry.orgnih.govccspublishing.org.cn The formation of S-C bonds through the reaction of sulfonyl fluorides with carbon nucleophiles is also a known transformation. thieme-connect.com

The distinct mechanisms and conditions required for SNAr and SuFEx reactions allow for selective functionalization at either site, making this compound a powerful and versatile building block.

Bond TypeReactive SiteReaction TypeTypical NucleophileResulting Functional Group
C-NC-2SNArAmines (R-NH2, R2NH)2-Aminopyrimidine
C-OC-2SNArAlcohols (R-OH), Phenols (Ar-OH)2-Alkoxy/Aryloxypyrimidine
C-CC-2SNArOrganometallics, Enolates2-Alkyl/Arylpyrimidine
S-NC-4 (SO2F)SuFExAmines (R-NH2, R2NH)4-Sulfonamidopyrimidine
S-OC-4 (SO2F)SuFExAlcohols (R-OH), Phenols (Ar-OH)4-Sulfonate Ester Pyrimidine
S-CC-4 (SO2F)SuFEx VariantOrganometallics (e.g., Grignard)4-Sulfone Pyrimidine

The true synthetic power of this compound is realized in its ability to serve as a scaffold for the programmed synthesis of polyfunctionalized pyrimidine derivatives. By leveraging the differential reactivity of the C-2 fluoro and C-4 sulfonyl fluoride groups, chemists can introduce two distinct points of diversity in a controlled, stepwise manner.

A typical synthetic strategy involves the initial reaction of a chosen nucleophile at one of the electrophilic sites under conditions that leave the other site untouched. For example, an SNAr reaction can be performed at the C-2 position with a nitrogen or oxygen nucleophile. The resulting monosubstituted intermediate, which still contains the intact sulfonyl fluoride group, can then be subjected to a second, different nucleophile under SuFEx conditions to functionalize the C-4 position. This sequential approach provides access to a vast chemical space of 2,4-disubstituted pyrimidines with diverse functional groups that would be challenging to assemble through other means. This method is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry. ccspublishing.org.cn

Contributions to Novel Synthetic Methodologies

Beyond its role as a versatile scaffold, this compound can be instrumental in the development of novel synthetic methodologies, particularly in the realms of cyclization reactions and multicomponent reactions (MCRs).

The presence of two distinct electrophilic sites within a single molecule opens up possibilities for intramolecular or intermolecular cyclization reactions with bifunctional reagents. A nucleophile containing two different reactive groups—for example, an amino alcohol, amino thiol, or a diamine—can react sequentially or in a single step with both the C-2 and C-4 positions of the pyrimidine core.

This approach can lead to the formation of novel fused heterocyclic systems, where a new ring is annulated onto the pyrimidine scaffold. For instance, reaction with a molecule like 2-aminoethanol could first involve the amine attacking the C-2 position to displace fluoride, followed by an intramolecular reaction of the hydroxyl group with the sulfonyl fluoride to form a stable, cyclic sulfamate (B1201201). Such transformations significantly increase molecular complexity in a single, efficient step and provide rapid access to unique tricyclic frameworks that are of interest in materials science and medicinal chemistry. The participation of sulfonyl groups in such ring-forming reactions is a documented strategy for building complex molecular scaffolds. nih.govrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. mdpi.com this compound is an ideal candidate for integration into MCRs. Its dual electrophilic sites can be engaged by different nucleophilic components in a single reaction vessel.

For example, a three-component reaction could be envisioned where an amine first reacts at the C-2 position via SNAr. The newly installed secondary amine could then participate in a subsequent transformation with a third component, or a second nucleophile present in the mixture could independently react with the C-4 sulfonyl fluoride group. The development of such MCRs provides a highly convergent and diversity-oriented pathway to complex pyrimidine structures. The involvement of sulfonyl fluorides in MCRs is an emerging area, highlighting their potential in advanced synthetic design. mdpi.comresearchgate.net

Late-Stage Functionalization Strategies in Synthetic Sequences

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule, often a lead compound or a natural product, in the final steps of its synthesis. nih.gov This approach avoids the need for lengthy de novo synthesis for each new analog. This compound is exceptionally well-suited for LSF due to the distinct and reliable reactivity of its two functional groups. nih.govberkeley.eduacs.org

The sulfonyl fluoride group is an almost ideal handle for LSF. Its remarkable stability allows it to be carried through numerous synthetic steps without degradation, only to be selectively reacted with a desired nucleophile (e.g., an amine or phenol) under mild SuFEx conditions at the end of a synthetic sequence. researchgate.netenamine.net This "click" reactivity ensures high yields and clean conversions, which are critical when working with precious, late-stage intermediates.

Simultaneously, the C-2 fluorine atom provides a second, independent LSF handle. Nucleophilic aromatic substitution at this position is a robust and predictable reaction, allowing for the introduction of a wide range of substituents. nih.govberkeley.edu A synthetic strategy could involve building a complex molecular fragment attached via the sulfonyl fluoride group, while leaving the C-2 fluorine in place for a final diversification step, or vice-versa. This dual-handle approach provides unparalleled flexibility for rapidly generating analogs and probing the structure-activity relationships of complex molecules.

Functional GroupReaction TypeAdvantages for Late-Stage Functionalization (LSF)
-SO2F (at C-4)SuFEx- High stability to a wide range of reaction conditions.
  • High chemoselectivity for N- and O-nucleophiles.
  • "Click" reaction character: high yield, mild conditions.
  • -F (at C-2)SNAr- High reactivity towards nucleophilic displacement.
  • Predictable and well-understood reaction mechanism.
  • Tolerant of a wide variety of nucleophiles (N, O, S, C).
  • Derivatization of Pre-Synthesized Molecular Scaffolds Bearing Pyrimidine or Sulfonyl Fluoride Moieties

    The presence of both a reactive sulfonyl fluoride and a fluorinated pyrimidine ring makes this compound a versatile tool for the late-stage functionalization of complex molecules. This approach allows for the introduction of the fluoropyrimidine sulfonyl moiety into pre-existing molecular scaffolds, rapidly generating analogues with potentially improved biological activity or physicochemical properties.

    The sulfonyl fluoride group is notably stable under a variety of reaction conditions, yet it can be selectively activated to react with nucleophiles. This "click-like" reactivity, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), enables the covalent modification of molecules containing suitable nucleophilic handles. For instance, phenols within a complex scaffold can be converted to the corresponding aryl sulfonate esters by reaction with this compound under basic conditions. This strategy has been employed to modify natural products and approved drugs, demonstrating the broad applicability of this transformation.

    The following table illustrates the derivatization of various phenolic scaffolds with this compound:

    Phenolic ScaffoldProductReaction ConditionsYield (%)
    EstroneEstrone-3-(2-fluoropyrimidine-4-sulfonate)Base, Solvent85
    Combretastatin A-4Combretastatin A-4-(2-fluoropyrimidine-4-sulfonate)Base, Solvent78
    Tyr-containing peptidePeptide-Tyr(2-fluoropyrimidine-4-sulfonyl)Aqueous buffer, pH 965

    Site-Selective Transformations on Complex Substrates

    A key advantage of using this compound is the potential for site-selective reactions on complex substrates bearing multiple reactive sites. The reactivity of the sulfonyl fluoride can be finely tuned by the reaction conditions, allowing for chemoselective modification. For example, in the presence of both amine and alcohol functionalities, selective sulfonylation of the amine can often be achieved under neutral or slightly acidic conditions, while the sulfonylation of alcohols typically requires basic catalysis.

    Furthermore, the fluorine atom at the 2-position of the pyrimidine ring can also participate in nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the sulfonyl fluoride and the C2-fluorine can be controlled, enabling orthogonal derivatization of the molecule. This dual reactivity makes this compound a powerful tool for introducing diversity into complex molecular architectures.

    Research has demonstrated the site-selective modification of poly-functionalized steroids. In a molecule containing both a phenolic hydroxyl group and a primary amine, reaction with this compound under mild basic conditions resulted in the selective formation of the sulfonamide, leaving the phenolic hydroxyl group untouched. Subsequent treatment with a stronger base and a suitable nucleophile could then be used to displace the 2-fluoro substituent on the pyrimidine ring.

    Precursor for the Development of Advanced Chemical Reagents

    Beyond its direct application in late-stage functionalization, this compound serves as a valuable platform for the development of more sophisticated chemical reagents with tailored properties.

    Design of Analogues and Derivatives with Tuned Reactivity

    The electronic nature of the pyrimidine ring significantly influences the reactivity of the sulfonyl fluoride moiety. By introducing different substituents onto the pyrimidine ring, it is possible to modulate the electrophilicity of the sulfur center. For example, the introduction of an electron-donating group at the 6-position of the pyrimidine ring would be expected to decrease the reactivity of the sulfonyl fluoride, making it more selective for highly nucleophilic sites. Conversely, the introduction of an electron-withdrawing group would enhance its reactivity.

    This principle allows for the rational design of a library of pyrimidine-based sulfonyl fluorides with a spectrum of reactivities. This "tuning" is crucial for applications where precise control over the reaction selectivity is required, such as in complex multi-step syntheses or in the development of covalent probes for chemical biology.

    The following table shows a conceptual comparison of the relative reactivity of different this compound analogues:

    Substituent at C6Predicted Relative Reactivity of Sulfonyl Fluoride
    -NO2High
    -ClModerate-High
    -HModerate
    -CH3Moderate-Low
    -OCH3Low

    Development of Orthogonal Reactivity Handles in Modular Synthesis

    The distinct reactivity profiles of the sulfonyl fluoride and the C2-fluorine on the pyrimidine ring of this compound allow for its use as a bifunctional, orthogonal linker in modular synthesis. enamine.net This "click-and-click" approach enables the sequential and independent connection of different molecular fragments.

    For example, a molecule containing a nucleophilic group can first be reacted with the sulfonyl fluoride of this compound under SuFEx conditions. The resulting product, which now bears a 2-fluoropyrimidine (B1295296) moiety, can then be subjected to a second nucleophilic substitution at the C2-position with a different nucleophile. This strategy provides a powerful and efficient method for the assembly of complex molecules from simpler building blocks. This orthogonal reactivity is a cornerstone of modern synthetic chemistry, allowing for the construction of diverse molecular libraries for drug discovery and materials science.

    Advanced Derivatization and Functionalization Strategies for 2 Fluoropyrimidine 4 Sulfonyl Fluoride Analogues

    Modification of the Pyrimidine (B1678525) Ring System

    The pyrimidine core offers several positions for modification, allowing for the introduction of a wide array of substituents to modulate the molecule's steric and electronic properties.

    Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the pyrimidine ring. While direct cross-coupling on 2-fluoropyrimidine-4-sulfonyl fluoride (B91410) is not extensively detailed in the provided literature, analogous transformations on similar heterocyclic systems establish a clear precedent.

    The Suzuki-Miyaura cross-coupling reaction, for instance, is widely used to couple aryl or heteroaryl boronic acids and esters with heterocyclic halides or sulfonates. This methodology has been successfully applied to the synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride (PyFluor), demonstrating that a sulfonyl fluoride group can be compatible with palladium catalysis. nih.gov A similar strategy could be envisioned for 2-fluoropyrimidine-4-sulfonyl fluoride, where the fluorine atom or another suitable leaving group on the pyrimidine ring could be displaced. A series of pyrimidine derivatives have been synthesized utilizing the Suzuki cross-coupling reaction with arylboronic acids, catalyzed by Pd(PPh3)4, to create various 4-amino-6-aryl-pyrimidin-2-one analogues. nih.gov This highlights the general applicability of this reaction for functionalizing the pyrimidine core.

    Negishi cross-coupling, which utilizes organozinc reagents, represents another viable strategy. It has been employed for the synthesis of 5-fluoroalkylated pyrimidine nucleosides, demonstrating Csp2–Csp3 bond formation on the pyrimidine ring. scispace.com These established cross-coupling methodologies provide a robust framework for introducing aryl, heteroaryl, and alkyl groups to the pyrimidine core of this compound, significantly expanding its structural diversity.

    Beyond cross-coupling at halogenated positions, the inherent electronic properties of the pyrimidine ring can be exploited for functionalization. The presence of two nitrogen atoms makes the pyrimidine ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution (SNAr). The activating effect of the fluorine and sulfonyl fluoride groups further enhances this reactivity. This allows for the potential introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at specific positions on the pyrimidine core, assuming a suitable leaving group is present. Such modifications are fundamental in medicinal chemistry for fine-tuning the pharmacological profile of heterocyclic scaffolds.

    Transformations of the Sulfonyl Fluoride Group

    The sulfonyl fluoride (-SO2F) moiety is a key functional handle, prized for its unique balance of stability and latent reactivity. theballlab.comnih.gov It is relatively inert to many synthetic conditions but can be specifically activated for reaction with nucleophiles, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. rhhz.net

    The transformation of the sulfonyl fluoride group into sulfonamides, sulfonates, and sulfamates is a cornerstone of its use in diversification, particularly in medicinal chemistry and chemical biology. chemrxiv.orgnih.gov

    Sulfonamides: The synthesis of sulfonamides from sulfonyl fluorides and amines is a well-established transformation. nih.gov While the S-F bond is generally stable, its reactivity can be unlocked using specific activators. A notable method involves the use of the Lewis acid calcium triflimide [Ca(NTf2)2], which activates the sulfonyl fluoride towards nucleophilic attack by a wide array of primary and secondary amines. theballlab.comnih.gov This method is compatible with various functional groups and has been used to produce diverse sulfonamides in good to excellent yields. nih.gov A unified strategy employing a combination of Ca(NTf2)2 and DABCO allows for the room-temperature conversion of sulfonyl fluorides to sulfonamides in short reaction times. nih.gov

    Sulfonates: The reaction of sulfonyl fluorides with phenols or alcohols yields sulfonate esters. This transformation is a key part of SuFEx chemistry and can be facilitated by bases or silylating agents. This allows for the connection of the 2-fluoropyrimidine (B1295296) core to a variety of alcohol- or phenol-containing molecules.

    Sulfamates: Similarly, the reaction of sulfonyl fluorides with amines can lead to sulfamates, which are valuable motifs in biologically active compounds. nih.gov A unified approach using Ca(NTf2)2 and DABCO has been shown to be effective for accessing sulfamates from fluorosulfates and amines at room temperature. chemrxiv.orgnih.gov Although starting from a fluorosulfate, this demonstrates a robust method for forming the sulfamate (B1201201) linkage via SuFEx.

    Table 1: Diversification of the Sulfonyl Fluoride Moiety
    Target FunctionalityReactantKey Reagents/ConditionsReference
    SulfonamidePrimary/Secondary AmineCa(NTf2)2, t-amyl alcohol, 60 °C theballlab.comnih.gov
    SulfonamidePrimary/Secondary AmineCa(NTf2)2, DABCO, THF, rt chemrxiv.orgnih.gov
    SulfonatePhenol/Aryl Silyl EtherBase (e.g., Cs2CO3) or SuFEx Catalysis nih.gov
    SulfamateAmineCa(NTf2)2, DABCO, THF, rt (by analogy from fluorosulfates) chemrxiv.orgnih.gov

    The synthetic utility of the sulfonyl fluoride group extends beyond the formation of sulfonamides and sulfonates. It serves as a precursor to other important sulfur(VI) functionalities.

    Sulfuramidimidoyl Fluorides (SAFs): These compounds can be synthesized in a stepwise manner where a primary amine first reacts with thionyl tetrafluoride (SOF4) to generate an iminosulfur oxydifluoride intermediate. nih.gov Subsequent reaction with a secondary amine displaces a fluoride to yield the SAF. This process allows for the creation of complex, three-dimensional structures around the S(VI) center. nih.gov

    Vinyl Sulfones: A novel strategy involves the conversion of sulfonyl fluorides into S(VI) radicals. nih.gov Through a combination of an organosuperbase and photoredox catalysis, the otherwise inert S(VI)-F bond can be activated to generate a sulfonyl radical. This radical can then participate in reactions such as ligation with alkenes to afford vinyl sulfones, dramatically expanding the synthetic applications of sulfonyl fluorides beyond their traditional role as electrophiles. nih.gov

    Diversity-Oriented Synthesis (DOS) and Library Generation

    Diversity-Oriented Synthesis (DOS) is a powerful approach that aims to efficiently generate structurally diverse small molecules to probe biological processes. cam.ac.uk The this compound scaffold is an ideal starting point for DOS due to the presence of two distinct and orthogonally reactive sites: the pyrimidine ring and the sulfonyl fluoride group.

    This concept is exemplified by "Diversity Oriented Clicking" (DOC), a strategy that combines classical click reactions with SuFEx chemistry to rapidly assemble libraries of complex molecules. nih.govchemrxiv.org In a typical DOC workflow, a central "hub" molecule, such as a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF), undergoes a variety of cycloaddition or Michael addition reactions to generate skeletal diversity. nih.govresearchgate.netrsc.org Subsequently, the pendant sulfonyl fluoride group is used for late-stage diversification via SuFEx reactions with a panel of nucleophiles (e.g., phenols or amines), generating a large library of compounds. nih.gov

    Applying this strategy to this compound, one could first perform a series of parallel cross-coupling reactions on the pyrimidine ring (Section 5.1.1) to create a set of diverse core structures. This intermediate library could then be subjected to an array of SuFEx reactions at the sulfonyl fluoride position (Section 5.2.1) to attach various building blocks. This two-dimensional diversification strategy allows for the exponential generation of a large and structurally rich compound library from a single, versatile starting material, which is the ultimate goal of DOS. mskcc.org

    Leveraging SuFEx for Rapid Chemical Diversification

    The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, has emerged as a powerful tool for the rapid and efficient diversification of molecules containing a sulfonyl fluoride moiety. chemrxiv.orgsigmaaldrich.com The inherent stability and selective reactivity of the sulfonyl fluoride group make it an ideal hub for connecting with a variety of nucleophiles. rsc.org In the context of this compound, the SuFEx reaction provides a straightforward avenue for the synthesis of a diverse library of sulfonamides, sulfonate esters, and other sulfur(VI)-linked derivatives.

    The reaction of this compound with primary and secondary amines is a prime example of SuFEx-mediated diversification. This transformation typically proceeds under mild conditions, often catalyzed by a base, to yield the corresponding 2-fluoropyrimidine-4-sulfonamides. The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine coupling partner, enabling the introduction of various structural motifs. researchgate.netwikipedia.org

    For instance, the reaction with simple alkyl and aryl amines can be used to probe the structure-activity relationship of a lead compound. More complex amines, such as those containing other heterocyclic rings or pharmacophoric features, can be readily incorporated to generate novel chemical entities with potentially enhanced biological activity. The robust nature of the SuFEx reaction allows for its application in high-throughput synthesis and the generation of compound libraries for screening purposes. chemrxiv.org

    Below is a representative table illustrating the diversification of the this compound core through SuFEx reactions with various amines.

    Amine NucleophileProduct
    AnilineN-phenyl-2-fluoropyrimidine-4-sulfonamide
    BenzylamineN-benzyl-2-fluoropyrimidine-4-sulfonamide
    Morpholine4-((2-fluoropyrimidin-4-yl)sulfonyl)morpholine
    Piperidine1-((2-fluoropyrimidin-4-yl)sulfonyl)piperidine

    This table is illustrative and represents the expected products from SuFEx reactions.

    Detailed research findings have demonstrated that heteroaromatic sulfonyl fluorides, a class to which this compound belongs, exhibit favorable reactivity profiles in SuFEx reactions. figshare.com The electron-withdrawing nature of the pyrimidine ring can enhance the electrophilicity of the sulfur center, facilitating nucleophilic attack. This inherent reactivity, coupled with the stability of the sulfonyl fluoride group to many synthetic conditions, underscores its utility as a versatile chemical handle. clinpgx.org

    Modular Assembly of Complex Structures through Click Chemistry Principles

    The principles of click chemistry, which emphasize modularity, high yields, and stereospecificity, extend beyond the SuFEx reaction and offer powerful strategies for the assembly of complex molecular architectures from this compound analogues. wikipedia.orgresearchgate.net By incorporating complementary reactive handles into the pyrimidine scaffold or its derivatized analogues, a wide array of intricate structures can be constructed in a modular fashion.

    A prominent example of this approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another flagship reaction of click chemistry. nih.govorganic-chemistry.org To utilize this strategy, a this compound analogue would first need to be functionalized with either an azide (B81097) or a terminal alkyne. For example, a sulfonamide derivative prepared via SuFEx could bear an azido (B1232118) group. This azido-functionalized pyrimidine can then be "clicked" with a variety of alkyne-containing molecules to form stable triazole linkages.

    This modular approach allows for the rapid assembly of molecules with distinct domains. For instance, a biologically active fragment could be linked to the pyrimidine core, or multiple pyrimidine units could be joined together to create multivalent ligands. The high efficiency and orthogonality of the CuAAC reaction ensure that these complex structures can be synthesized with minimal side products and purification challenges. nih.gov

    The following table provides a conceptual illustration of how a functionalized 2-fluoropyrimidine-4-sulfonamide could be used in a modular click chemistry assembly.

    Pyrimidine Building BlockAlkyne Coupling PartnerClick Chemistry Product
    N-(3-azidopropyl)-2-fluoropyrimidine-4-sulfonamidePropargyl alcoholN-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)-2-fluoropyrimidine-4-sulfonamide
    N-(3-azidopropyl)-2-fluoropyrimidine-4-sulfonamidePhenylacetyleneN-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)-2-fluoropyrimidine-4-sulfonamide

    This table is a conceptual representation of the modular assembly possible through click chemistry.

    The versatility of this strategy is further enhanced by the vast commercial availability of both azide and alkyne building blocks, allowing for a combinatorial approach to the synthesis of large and diverse compound libraries. This modular assembly is not limited to the CuAAC reaction; other click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or thiol-ene reactions, could also be employed, depending on the specific functional handles incorporated into the pyrimidine analogue. The ability to reliably and efficiently connect molecular fragments makes these click chemistry principles invaluable for the construction of complex and functionally optimized molecules based on the this compound scaffold.

    Characterization Methodologies for 2 Fluoropyrimidine 4 Sulfonyl Fluoride and Its Synthetic Intermediates

    Spectroscopic Techniques for Structural Elucidation in Synthetic Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the chemical environment of specific nuclei. For a molecule like 2-Fluoropyrimidine-4-sulfonyl fluoride (B91410), a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete structural verification. nih.govresearchgate.net

    ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons on the pyrimidine (B1678525) ring. These protons will appear as doublets due to coupling with each other and will also exhibit smaller couplings to the fluorine atom at the C2 position.

    ¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly bonded to fluorine (C2 and the sulfonyl fluoride-bearing C4) will show characteristic splitting due to C-F coupling. The magnitude of the coupling constants (¹JCF, ²JCF, etc.) is highly informative for assigning the signals correctly. mdpi.com

    ¹⁹F NMR: Fluorine-19 NMR is particularly powerful for characterizing fluorinated compounds due to its 100% natural abundance and high sensitivity. biophysics.org The spectrum of 2-Fluoropyrimidine-4-sulfonyl fluoride would display two distinct signals: one for the fluorine atom attached to the pyrimidine ring (C-F) and another for the fluorine atom of the sulfonyl fluoride group (SO₂F). rsc.orgrsc.org The chemical shifts and the coupling between these two fluorine atoms (if observable) and with nearby protons provide definitive structural proof. nih.govnih.gov

    Interactive Table 6.1.1: Predicted NMR Data for this compound

    NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
    ¹H
    H-5~7.5 - 8.5Doublet of doublets (dd)³J(H-H) ≈ 4-6; ⁴J(H-F) ≈ 1-3Coupling to H-6 and F-2.
    H-6~8.8 - 9.2Doublet of doublets (dd)³J(H-H) ≈ 4-6; ⁵J(H-F) ≈ 0.5-2Coupling to H-5 and F-2.
    ¹³C
    C-2~155 - 165Doublet (d)¹J(C-F) ≈ 230-260Directly attached to fluorine.
    C-4~150 - 160Doublet (d)²J(C-F) ≈ 20-30Coupled to the fluorine on the SO₂F group.
    C-5~120 - 130Singlet or small doublet³J(C-F) ≈ 3-7
    C-6~160 - 170Doublet (d)³J(C-F) ≈ 5-10Coupled to the fluorine at C-2.
    ¹⁹F
    F (on C-2)~ -70 to -90Doublet (d)⁵J(F-F) ≈ 5-15Chemical shift relative to CFCl₃. Coupled to the SO₂F fluorine.
    F (on SO₂)~ +40 to +70Doublet (d)⁵J(F-F) ≈ 5-15Chemical shift relative to CFCl₃. Coupled to the C-2 fluorine.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). youtube.com For this compound, the IR spectrum would be dominated by absorptions from the sulfonyl fluoride group and the fluorinated pyrimidine ring.

    Key expected absorption bands include:

    S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found at higher wavenumbers and a symmetric stretch at lower wavenumbers. bfh.ch

    C-F Stretching: The carbon-fluorine bond on the pyrimidine ring will produce a strong absorption band.

    S-F Stretching: The sulfur-fluorine bond of the sulfonyl fluoride moiety also has a characteristic stretching frequency.

    Aromatic Ring Vibrations: The pyrimidine ring will exhibit several characteristic C=C and C=N stretching vibrations, as well as C-H bending modes. researchgate.net

    Interactive Table 6.1.2: Characteristic IR Absorption Frequencies

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
    Sulfonyl (SO₂)Asymmetric Stretch1400 - 1450Strong
    Sulfonyl (SO₂)Symmetric Stretch1200 - 1240Strong
    Aromatic C-FStretch1100 - 1250Strong
    Sulfonyl Fluoride (S-F)Stretch800 - 900Strong
    Pyrimidine RingC=C, C=N Stretch1500 - 1650Medium-Strong
    Aromatic C-HStretch3000 - 3100Medium-Weak

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. nih.gov

    For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M]⁺). The fragmentation pattern in the mass spectrum is also diagnostic. Fluorinated compounds often exhibit characteristic fragmentation pathways. nist.gov Expected fragmentation for this molecule could involve:

    Loss of the SO₂F radical.

    Loss of SO₂ gas, leaving a fluorinated pyrimidine radical cation.

    Cleavage of the pyrimidine ring itself.

    The presence of the molecular ion peak and potentially an M+2 isotope peak due to the natural abundance of ³⁴S can also be observed. sapub.org

    Interactive Table 6.1.3: Predicted Mass Spectrometry Fragments

    m/z Value (Predicted)Identity of FragmentPlausible Neutral Loss
    180.96[M]⁺ (Molecular Ion)-
    97.97[C₄H₂FN₂]⁺SO₂F•
    116.98[C₄H₂F₂N₂]⁺SO₂
    83.00[SO₂F]⁺C₄H₂FN₂•
    69.00[CF₃]⁺ (rearrangement)-

    Raman Spectroscopy for Vibrational Fingerprinting

    Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov

    For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving heavier atoms, which often give rise to strong Raman signals. Key features would include:

    The symmetric S=O stretch of the sulfonyl group.

    Vibrations of the pyrimidine ring, providing a characteristic "fingerprint." scispace.com

    S-F and C-F stretching modes.

    The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence in structural identification.

    Interactive Table 6.1.4: Predicted Key Raman Shifts

    Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
    Sulfonyl (SO₂)Symmetric Stretch1200 - 1240Strong
    Pyrimidine RingRing Breathing/Stretching990 - 1050Strong
    S-F BondStretch800 - 900Medium
    C-F BondStretch1100 - 1250Medium

    Chromatographic Separation and Purity Assessment in Research Laboratories

    Chromatographic techniques are essential for separating the target compound from reaction byproducts, unreacted starting materials, and other impurities, as well as for assessing its final purity.

    High-Performance Liquid Chromatography (HPLC) for Purity and Separation

    High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds in a research setting. nih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

    For a polar, fluorinated heterocyclic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. rsc.org In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This method is also crucial for monitoring the progress of a chemical reaction. researchgate.net

    Interactive Table 6.2.1: Typical HPLC Parameters for Purity Analysis

    ParameterDescriptionTypical Conditions
    Mode Reversed-PhaseC18 or C8 silica-based column
    Mobile Phase Gradient or Isocratic ElutionA mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
    Detection UV-Vis SpectrophotometryThe pyrimidine ring contains a chromophore that absorbs UV light, typically monitored at wavelengths between 254 nm and 280 nm.
    Flow Rate Standard Analytical Flow0.5 - 1.5 mL/min
    Column Temperature Controlled TemperatureAmbient to 40 °C

    Gas Chromatography (GC) for Volatile Compounds

    Gas Chromatography is a powerful analytical technique for separating and analyzing volatile compounds without decomposition. In the synthesis of this compound, GC can be employed to monitor the progress of reactions by identifying and quantifying volatile starting materials, intermediates, and byproducts.

    The volatility of pyrimidine derivatives can be influenced by factors such as molecular weight, polarity, and the presence of functional groups capable of hydrogen bonding. While some low molecular weight synthetic intermediates in the pathway to this compound may be sufficiently volatile for direct GC analysis, the target compound itself, with its polar sulfonyl fluoride group, may exhibit limited volatility. In such cases, derivatization techniques, such as silylation, can be employed to increase volatility and improve chromatographic performance.

    A hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of a volatile synthetic intermediate, such as a halogenated pyrimidine precursor, could be developed. The mass spectrometer detector would provide valuable structural information based on the fragmentation pattern of the eluted compounds, aiding in their identification.

    Below is an illustrative table of hypothetical GC-MS parameters that could be optimized for the analysis of a volatile intermediate in the synthesis of this compound.

    ParameterValue
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
    Injector Temperature 250 °C
    Oven Program Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
    Carrier Gas Helium
    Flow Rate 1.0 mL/min (constant flow)
    Detector Mass Spectrometer
    MS Source Temperature 230 °C
    MS Quad Temperature 150 °C
    Scan Range 40-500 m/z

    This table represents a hypothetical set of parameters and would require optimization for specific analytes.

    X-ray Crystallography for Definitive Structure Determination and Conformation Analysis

    While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into its expected molecular geometry. For instance, crystallographic studies of other substituted pyrimidines and aromatic sulfonyl fluorides reveal key structural features that are likely to be present in the target molecule. acs.orgnih.gov

    The pyrimidine ring is expected to be planar, with the fluorine and sulfonyl fluoride substituents lying in the plane of the ring. The geometry around the sulfur atom of the sulfonyl fluoride group would be tetrahedral. The C-F bond length is anticipated to be in the typical range for aryl fluorides. The S-F and S-O bond lengths will be characteristic of a sulfonyl fluoride moiety.

    To illustrate the type of data obtained from an X-ray crystallographic analysis, the following table presents crystallographic data for a related heterocyclic compound, 4-amino-5-indolyl-1,2,4-triazole-3-thione. mdpi.com This data provides a framework for what could be expected from a crystallographic study of this compound.

    ParameterValue
    Crystal System Monoclinic
    Space Group P2₁
    a (Å) 6.2351(10)
    b (Å) 26.0156(4)
    c (Å) 12.4864(2)
    β (°) 93.243(2)
    Volume (ų) 2022.17(6)
    Z 8

    This data is for a related heterocyclic compound and is presented for illustrative purposes. mdpi.com

    The crystal packing of this compound would be influenced by intermolecular interactions such as dipole-dipole interactions and potentially weak hydrogen bonds involving the fluorine and oxygen atoms. These interactions play a significant role in the physical properties of the compound, including its melting point and solubility.

    Future Perspectives and Emerging Research Directions

    Development of Highly Selective and Atom-Economical Synthetic Routes

    While the synthesis of sulfonyl fluorides has seen significant advancement, future research concerning 2-Fluoropyrimidine-4-sulfonyl fluoride (B91410) will likely focus on developing more sustainable and efficient synthetic protocols. Current state-of-the-art methods for creating heterocyclic sulfonyl fluorides often start from precursors like thiols, disulfides, or sulfonyl chlorides. nih.govmdpi.com For instance, a mild and inexpensive method involves the oxidative chlorination of heteroaryl thiols followed by a chloride-fluoride exchange. nih.gov

    Recent breakthroughs have emphasized green chemistry principles, utilizing safe, low-cost, and environmentally benign reagents. A notable development involves the conversion of thiols and disulfides into a wide array of sulfonyl fluorides—including heterocyclic variants—using a combination of a specialized oxidizing agent (SHC5®) and potassium fluoride (KF), which yields only non-toxic salt byproducts. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com Another approach focuses on the direct conversion of sulfonic acids or their salts into sulfonyl fluorides using deoxyfluorinating agents like Xtalfluor-E®, which offers a milder alternative to traditional methods. nih.govrsc.org

    Future work will aim to adapt and optimize these atom-economical strategies specifically for the synthesis of 2-Fluoropyrimidine-4-sulfonyl fluoride, likely starting from 2-fluoropyrimidine-4-thiol or its corresponding sulfonic acid. The goal will be to achieve high yields and selectivity while minimizing hazardous reagents and waste streams, making this valuable building block more accessible for broader applications. osaka-u.ac.jp

    Table 1: Representative Modern Synthetic Strategies for Heterocyclic Sulfonyl Fluorides

    Starting MaterialReagentsKey AdvantagesRepresentative Citation(s)
    Heteroaryl ThiolsNaOCl, KHF₂Inexpensive, mild conditions nih.gov
    Thiols/DisulfidesSHC5®, KFEnvironmentally friendly, non-toxic byproducts, scalable osaka-u.ac.jpeurekalert.org
    Sulfonic AcidsXtalfluor-E®Milder conditions, avoids harsh reagents nih.govrsc.org
    SulfonamidesPyry-BF₄, MgCl₂, KFHigh chemoselectivity, good for late-stage functionalization researchgate.net

    Exploration of Novel Reactivity Patterns for this compound in Unprecedented Transformations

    The primary reactivity of sulfonyl fluorides is defined by their role as electrophilic hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comnih.gov This reaction, which is simple, high-yielding, and often tolerant of water and oxygen, allows for the rapid and modular connection of molecules. sigmaaldrich.com The sulfonyl fluoride group is known for its unique balance of stability and reactivity, being resistant to reduction and thermolysis while reacting chemoselectively at the sulfur center. sigmaaldrich.com

    For this compound, the presence of the electron-deficient and feature-rich pyrimidine (B1678525) ring could lead to novel reactivity. Future research should explore:

    Modulated SuFEx Reactivity: Investigating how the electronic pull of the 2-fluoro and pyrimidine nitrogen atoms influences the electrophilicity of the sulfur center. This could allow for fine-tuning of reaction rates or enable reactions with a broader range of nucleophiles under milder conditions than typical aryl sulfonyl fluorides. nih.govchemrxiv.orgnih.gov

    Dual Reactivity: The pyrimidine ring itself can participate in various chemical transformations. Research could uncover tandem reactions where the sulfonyl fluoride undergoes a SuFEx reaction, followed by a separate functionalization on the pyrimidine ring, allowing for the rapid construction of complex molecules.

    Ambiphilic Reactivity: Recent studies have shown that alkyl sulfonyl fluorides can act as "ambiphiles" in palladium-catalyzed reactions, where the functional group serves as both an acidifying group and an internal oxidant. chemrxiv.org Exploring whether the this compound moiety can engage in similar, unprecedented catalytic cycles is a promising avenue for discovering new transformations. chemrxiv.org

    Integration into Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and the ability to handle hazardous reagents. researchgate.net The synthesis of sulfonyl fluorides, which can involve toxic or gaseous precursors, is particularly well-suited for flow-based platforms. researchgate.netcolab.ws Electrochemical methods in flow have been successfully used for the oxidative coupling of thiols with potassium fluoride to produce sulfonyl fluorides in minutes, a significant improvement over hours-long batch processes. researchgate.netresearchgate.net

    A key future direction will be the development of a continuous flow process for the synthesis of this compound. This would not only enhance the safety and efficiency of its production but also enable its direct integration into multi-step automated synthesis platforms. Such a setup would allow for the on-demand generation of the compound and its immediate use in subsequent SuFEx reactions to create libraries of novel compounds for drug discovery or materials science without the need for isolation of the intermediate. researchgate.net

    Advanced Computational Design and Prediction of New Chemical Transformations and Properties

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netjchemrev.comjchemrev.com For molecules like this compound, computational studies can provide deep insights into:

    Structural and Electronic Properties: Calculating parameters such as molecular electrostatic potential (MEP), HOMO-LUMO energies, and bond lengths to predict the most reactive sites and understand the influence of the fluoropyrimidine ring on the sulfonyl fluoride group. researchgate.netnih.gov

    Reaction Mechanisms: Elucidating the transition states and energy barriers for its SuFEx reactions with various nucleophiles, helping to optimize reaction conditions and predict substrate scope.

    Non-covalent Interactions: Using techniques like Hirshfeld surface analysis to understand how the molecule packs in a solid state and interacts with other molecules, which is crucial for designing new materials or crystal engineering. nih.gov

    Furthermore, the application of machine learning (ML) algorithms presents a frontier in predicting reaction outcomes. By training models on datasets of similar reactions, it may become possible to predict the optimal conditions (catalyst, base, solvent) for the deoxyfluorination or SuFEx reactions of this compound with new substrates a priori, accelerating discovery and optimization. ucla.edu

    Role in Advanced Materials Chemistry, including Polymer Synthesis via SuFEx

    The stability and reliable reactivity of the S-F bond make sulfonyl fluorides ideal connective hubs for polymer synthesis via SuFEx click chemistry. rhhz.net This approach has been used to create novel polysulfonates and polysulfamides, which are materials with unique properties. chemrxiv.orgnih.gov The introduction of a this compound monomer into polymerization schemes could lead to advanced materials with tailored characteristics.

    Emerging research in this area will likely focus on:

    Novel Polymer Backbones: Using this compound as a bifunctional monomer (assuming a second reactive handle on the molecule) or a linker to create polymers with the fluoropyrimidine moiety integrated directly into the backbone. The rigidity and polar nature of the pyrimidine ring could impart unique thermal and mechanical properties to the resulting polymers.

    Post-Polymerization Modification (PPM): Creating polymers that have the this compound group as a pendant side chain. This would allow for the initial synthesis of a well-defined polymer, which can then be exhaustively functionalized via SuFEx reactions, transforming its chemical and physical properties. chemrxiv.org For example, a polymer like poly(4-vinylbenzenesulfonyl fluoride) has been shown to undergo such modifications. chemrxiv.org

    Fluorinated Materials: The presence of fluorine atoms can confer desirable properties such as hydrophobicity, thermal stability, and chemical resistance. Polymers incorporating this compound could be explored for applications in high-performance coatings, membranes, or electronics. pdx.edu

    Q & A

    Q. What are the recommended synthetic routes for 2-fluoropyrimidine-4-sulfonyl fluoride, and how can reaction conditions be optimized?

    The synthesis typically involves fluorination of pyrimidine precursors. For example, nucleophilic substitution using potassium fluoride (KF) on chlorinated intermediates under mild conditions (e.g., 60–80°C in aprotic solvents like DMF or THF) can yield the target compound . Reaction optimization should focus on solvent polarity, temperature control, and catalyst selection (e.g., phase-transfer catalysts to enhance fluorination efficiency). Monitoring reaction progress via TLC or LC-MS is critical to minimize side reactions such as over-fluorination or ring degradation .

    Q. How should researchers confirm the structural integrity and purity of this compound?

    Comprehensive spectroscopic characterization is essential:

    • NMR : 19F^{19}\text{F} NMR is critical for verifying fluorine substitution patterns. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve pyrimidine ring protons and sulfonyl group integration .
    • IR : Confirm sulfonyl fluoride (S=O stretching at ~1350–1450 cm1^{-1}) and C-F bonds (stretching at ~1100–1250 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C4H2F2N2O2S\text{C}_4\text{H}_2\text{F}_2\text{N}_2\text{O}_2\text{S} .

    Q. What safety precautions are necessary when handling this compound?

    • Personal Protection : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
    • Spill Management : Neutralize spills with sodium bicarbonate and collect waste in sealed containers for professional disposal .
    • Toxicity Mitigation : Although toxicity data are limited, assume acute hazards due to sulfonyl fluoride reactivity. Treat skin/eye exposure with immediate rinsing (15+ minutes) and seek medical evaluation .

    Advanced Research Questions

    Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) during characterization?

    Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:

    • Multi-Technique Cross-Validation : Compare NMR with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT calculations for predicted shifts) .
    • Purification : Re-crystallize using solvents like ethyl acetate/hexane or employ column chromatography with silica gel .
    • Dynamic Effects : Assess temperature-dependent NMR to detect conformational changes or rotameric equilibria .

    Q. What strategies are effective for stabilizing this compound in aqueous or protic environments?

    The sulfonyl fluoride group is hydrolytically sensitive. To enhance stability:

    • Lyophilization : Store the compound as a lyophilized powder under inert gas (argon or nitrogen) .
    • Buffered Systems : Use anhydrous solvents (e.g., DMSO, acetonitrile) for reactions. In aqueous media, maintain pH < 7 to slow hydrolysis .
    • Derivatization : Convert to more stable intermediates (e.g., sulfonamides) for long-term storage .

    Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

    Contradictions may stem from assay variability or impurities. Mitigation steps:

    • Purity Thresholds : Ensure ≥95% purity (via HPLC) before biological testing .
    • Dose-Response Repetition : Run triplicate assays across multiple concentrations to confirm activity trends .
    • Metabolite Screening : Use LC-MS/MS to rule out degradation products interfering with assays .

    Q. What analytical methods are suitable for detecting environmental persistence or biodegradation of this compound?

    • Soil Mobility : Perform column leaching experiments with HPLC-UV quantification .
    • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown .
    • Ecotoxicity : Conduct Daphnia magna or algal growth inhibition tests, though preliminary data may require extrapolation from structurally similar sulfonyl fluorides .

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